(S)-2-Amino-2-(2,5-difluorophenyl)acetic acid
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Overview
Description
(2S)-2-azaniumyl-2-(2,5-difluorophenyl)acetate is a chemical compound characterized by the presence of an azaniumyl group and a difluorophenyl group attached to an acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-azaniumyl-2-(2,5-difluorophenyl)acetate typically involves the reaction of 2,5-difluorophenylacetic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of (2S)-2-azaniumyl-2-(2,5-difluorophenyl)acetate may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-azaniumyl-2-(2,5-difluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium, H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2S)-2-azaniumyl-2-(2,5-difluorophenyl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating inflammatory disorders and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-azaniumyl-2-(2,5-difluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-difluorophenyl)acetic acid
- 2-(3,5-difluorophenyl)acetic acid
- 2-(4-fluorophenyl)acetic acid
Uniqueness
(2S)-2-azaniumyl-2-(2,5-difluorophenyl)acetate is unique due to the presence of both an azaniumyl group and a difluorophenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1228561-02-1 |
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Molecular Formula |
C8H7F2NO2 |
Molecular Weight |
187.14 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,5-difluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
FSTDRNWTSCJIRN-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@@H](C(=O)O)N)F |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C(=O)O)N)F |
Origin of Product |
United States |
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